molecular formula C10H11NO3 B8544248 5-Hydroxymethyl-2,4-dimethoxy-benzonitrile

5-Hydroxymethyl-2,4-dimethoxy-benzonitrile

Cat. No. B8544248
M. Wt: 193.20 g/mol
InChI Key: CRSWRCJRMYUXAY-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 5-hydroxymethyl-2,4-dimethoxy-benzonitrile (218 mg, 1.128 mmol) in tetrahydrofuran (10 mL) cooled to 0° C. were sequentially added sodium hydride (34.2 mg, 1.354 mmol) and iodomethane (140 μL, 2.256 mmol). The icebath was removed after 5 min and the reaction mixture was stirred at room temperature under argon for 12 h. Water was added and the product was extracted with methylene chloride (2×15 mL). The organic layers were washed with brine (1×2 mL) and dried over anhydrous sodium sulfate. The solid was filtered off and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 40% ethyl acetate in hexanes yielded 2,4-dimethoxy-5-methoxymethyl-benzonitrile as a white solid (221 mg, 95%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
34.2 mg
Type
reactant
Reaction Step Two
Quantity
140 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]([O:13][CH3:14])=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9].[H-].[Na+].I[CH3:18]>O1CCCC1>[CH3:12][O:11][C:6]1[CH:5]=[C:4]([O:13][CH3:14])[C:3]([CH2:2][O:1][CH3:18])=[CH:10][C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
OCC=1C(=CC(=C(C#N)C1)OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
34.2 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
140 μL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature under argon for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The icebath was removed after 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride (2×15 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine (1×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C#N)C=C(C(=C1)OC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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